2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
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Overview
Description
2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, a benzylthio group, and a phenylpiperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzylthio group.
Scientific Research Applications
2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anxiolytic agent due to its interaction with the central nervous system.
Antimicrobial Activity: The compound has shown activity against various bacterial and fungal strains, making it a candidate for antimicrobial drug development.
Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets in the body. For example, its anxiolytic effects are believed to be mediated through its binding to serotonin receptors in the brain, modulating neurotransmitter activity and reducing anxiety . Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Another compound with a phenylpiperazine moiety, known for its anxiolytic activity.
2-Hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates: Compounds with similar antimicrobial properties.
Uniqueness
2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its combination of anxiolytic and antimicrobial activities makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S2/c1-3-7-16(8-4-1)15-24-19-21-20-18(25-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBPVZVTZIKQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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